Sophoranochromene

Description

Contextualization within Flavonoid Chemistry

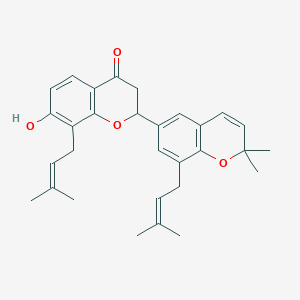

Sophoranochromene is classified within the broad and diverse class of plant secondary metabolites known as flavonoids. naturalproducts.net Flavonoids are characterized by a fundamental 15-carbon skeleton, which consists of two phenyl rings (A and B rings) linked by a three-carbon chain that typically forms an oxygenated heterocycle (the C ring).

More specifically, this compound is categorized as a pyranoflavonoid, a subclass of flavonoids featuring an additional pyran ring fused to the flavonoid core. naturalproducts.net Its structure is that of a flavanone (B1672756), indicated by the saturated C-ring with a ketone at the C-4 position. naturalproducts.net A distinguishing feature of this compound is the presence of prenyl groups (also known as isoprenyl groups), which are five-carbon units derived from isoprene. griffith.edu.aucjnmcpu.com These structural characteristics, particularly the complex ring system and prenyl substitutions, make it a subject of interest in phytochemical studies. nii.ac.jp

Historical Perspective of this compound Discovery

The initial isolation and structural elucidation of this compound were reported in a 1970 publication in the Chemical & Pharmaceutical Bulletin. jst.go.jp In this study, researchers M. Komatsu, T. Tomimori, K. Hatayama, Y. Makiguchi, and N. Mikuriya detailed the discovery of "Sophoradochromene" and "this compound" as new flavonoid compounds. jst.go.jpmdpi.com

Since its discovery, this compound has been consistently identified as a constituent of various plants belonging to the Sophora genus. It is frequently isolated from the roots and rhizomes of Sophora tonkinensis, a plant used in traditional Chinese medicine known as "Shan Dou Gen". griffith.edu.aucjnmcpu.commdpi.com In addition to S. tonkinensis, the compound has been identified in other species such as Sophora alopecuroides, Sophora flavescens, and Sophora subprostrata. naturalproducts.net Its presence has also been noted in other genera of the Leguminosae family, such as in the roots of Euchresta formosana. nii.ac.jp The repeated isolation from these specific plant sources confirms its status as a characteristic natural product of this botanical family.

Significance as a Natural Product in Academic Investigations

This compound is significant in academic research primarily as a phytochemical marker and as part of the broader investigation into the bioactive properties of plant extracts. Much of the research does not focus on this compound in isolation but rather investigates it as one of many flavonoid components within extracts from plants like Sophora tonkinensis.

Academic investigations involving this compound include:

Phytochemical Analysis and Quality Control: Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are used to identify and quantify this compound and other major flavonoids like sophoranone, maackiain, and quercetin (B1663063) in samples of Sophora tonkinensis. cjnmcpu.comresearchgate.netebi.ac.uk This is important for the chemical characterization and quality assurance of this traditional medicine. cjnmcpu.com

Bioactivity Screening: Extracts from Sophora tonkinensis containing this compound have been explored for various biological activities. For instance, studies have investigated the anti-inflammatory properties of these extracts, noting the inhibitory effects of constituent compounds on nitric oxide production in macrophage cell lines. nih.gov

Metabolic and Disease-Related Research: In studies exploring potential anti-diabetic compounds, this compound was among a group of polyprenylated flavonoids from S. tonkinensis that were found to stimulate GLUT-4 (glucose transporter type 4) translocation, an important mechanism for glucose regulation. griffith.edu.aunih.gov Furthermore, as part of a large-scale investigation into natural products, extracts containing a suite of flavonoids, including this compound, were screened for potential anti-SARS-CoV-2 activity. cjnmcpu.com The compound is also mentioned in reviews and studies concerning the anti-tumor properties of constituents from Sophora species. mdpi.comnih.gov

Chemotaxonomy: The presence of specific flavonoids, including this compound with its unusual diprenylation on the B-ring, is used as a chemical marker to help classify plants and understand their evolutionary relationships (chemotaxonomy). nii.ac.jp

Structure

3D Structure

Properties

Molecular Formula |

C30H34O4 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H34O4/c1-18(2)7-9-20-15-22(16-21-13-14-30(5,6)34-28(20)21)27-17-26(32)24-11-12-25(31)23(29(24)33-27)10-8-19(3)4/h7-8,11-16,27,31H,9-10,17H2,1-6H3 |

InChI Key |

CVRQUKAFPCFUQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(O3)C(=C(C=C4)O)CC=C(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Sophoranochromene

Botanical Sources and Geographic Distribution

Sophoranochromene has been identified in several species within the Sophora genus, which is a part of the Leguminosae (Fabaceae) family. nih.gov These plants are predominantly distributed across Asia. nih.gov

Sophora tonkinensis, commonly known as Shan Dou Gen, is a primary botanical source of this compound. nih.govnih.gov This plant is a shrub that grows to about one meter in height and is widely found in the southwest provinces of China, including Guangxi, Guizhou, and Yunnan. nih.govsemanticscholar.orgpfaf.org The compound is specifically isolated from the roots and rhizomes of the plant. nih.govmdpi.com These roots are significant in traditional Chinese medicine, where they have been used for various purposes. semanticscholar.org Phytochemical analyses have revealed that flavonoids, including this compound, are major chemical constituents of S. tonkinensis. nih.gov

This compound was first isolated from the roots of Sophora subprostrata CHUN et T. CHEN. jst.go.jpresearchgate.netscite.ai Similar to S. tonkinensis, the Chinese name for this plant is also Shan Dou Gen. jst.go.jpresearchgate.net The initial discovery and structural elucidation of this compound, along with the related compound sophoradochromene, were conducted on extracts from this plant species. jst.go.jp

Beyond S. tonkinensis and S. subprostrata, this compound has been identified in a number of other species belonging to the Sophora genus. These findings broaden the known natural distribution of the compound. Other confirmed botanical sources include:

Sophora alopecuroides naturalproducts.net

Sophora flavescens naturalproducts.net

Sophora viciifolia naturalproducts.net

This distribution across multiple species underscores its significance as a characteristic flavonoid within the Sophora genus.

Table 1: Botanical Sources of this compound

| Species Name | Common Name | Plant Part | Geographic Distribution (Primary) |

|---|---|---|---|

| Sophora tonkinensis | Shan Dou Gen | Roots, Rhizomes | Southwest China nih.govsemanticscholar.orgpfaf.org |

| Sophora subprostrata | Shan Dou Gen | Roots | China jst.go.jpresearchgate.net |

| Sophora alopecuroides | N/A | Not Specified | Asia naturalproducts.net |

| Sophora flavescens | Ku Shen | Not Specified | Asia naturalproducts.net |

Extraction and Purification Techniques for this compound

The isolation of pure this compound from its natural plant sources is a multi-step process involving initial extraction followed by sophisticated purification methods.

The initial step in isolating this compound involves extracting the compound from the dried and processed plant material, typically the roots. This is achieved using solvent-based methods. Research has shown the use of methanol (B129727) (MeOH) to create a crude extract from the roots of Sophora tonkinensis. nih.gov Another approach involves the use of chloroform (B151607) for extraction. mdpi.com The choice of solvent is critical for efficiently dissolving flavonoids and other secondary metabolites from the plant matrix, creating a crude extract that contains a mixture of compounds. This extract then serves as the starting material for the subsequent purification stages.

Following solvent extraction, the resulting crude mixture must be separated to isolate this compound. Chromatography is the fundamental technique used for this purpose. adarshcollege.in This technique separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. adarshcollege.inmdpi.com

For this compound, "bioactivity-guided fractionation" has been employed, which involves repeated separation steps using column chromatography. nih.govcjnmcpu.com More advanced and precise methods, such as High-Performance Liquid Chromatography (HPLC), are also utilized. cjnmcpu.comscience.gov An HPLC method combined with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) has been successfully developed to identify and quantify this compound in S. tonkinensis. cjnmcpu.com This method allows for both the unambiguous identification of the compound by comparing its retention time and spectral data with a reference standard and its quantification in various samples. cjnmcpu.com These chromatographic techniques are essential for obtaining this compound in a highly purified form for structural analysis and further research.

Table 2: Summary of Isolation and Purification Techniques

| Technique | Description | Purpose |

|---|---|---|

| Solvent Extraction | Use of solvents like methanol or chloroform to dissolve compounds from plant material. nih.govmdpi.com | To create a crude extract containing a mixture of phytochemicals, including this compound. |

| Column Chromatography | A method used to separate individual chemical compounds from mixtures. cjnmcpu.com | To perform initial fractionation of the crude extract and begin the purification process. |

| High-Performance Liquid Chromatography (HPLC) | A highly efficient chromatographic technique that provides high resolution and rapid separation. cjnmcpu.comscience.gov | For the final purification and quantification of this compound. |

| HPLC-DAD-ESI-MS | HPLC coupled with Diode-Array Detection and Mass Spectrometry. cjnmcpu.com | For the definitive identification and characterization of this compound based on its chromatographic behavior, UV spectrum, and mass-to-charge ratio. |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Calycosin |

| Formononetin |

| Genistein |

| Kurarinone |

| Maackiain |

| Medioresinol |

| Pinoresinol |

| Quercetin (B1663063) |

| Sophoradochromene |

| This compound |

| Sophoranone |

| Syringaresinol |

| Trifolirhizin |

Chromatographic Separation Methods

Column Chromatography (e.g., Silica (B1680970) Gel, MCI)

Column chromatography is a fundamental technique for the separation and purification of individual chemical constituents from a complex mixture. jppres.com In the isolation of this compound, both normal-phase and reversed-phase column chromatography are employed.

Silica Gel Chromatography: This is a form of normal-phase adsorption chromatography where the stationary phase (silica gel) is polar, and the mobile phase is non-polar. The ethyl acetate (B1210297) extract, rich in flavonoids, is often applied to a silica gel column. researchgate.net Separation is achieved by eluting the column with a solvent system of gradually increasing polarity, such as a gradient of petroleum ether and ethyl acetate or dichloromethane (B109758) and acetone. researchgate.net Compounds with lower polarity elute first, while more polar compounds are retained longer on the column. Different mesh sizes of silica gel (e.g., 100-200 mesh for initial fractionation and 300-400 mesh for finer purification) are used to optimize separation. researchgate.net While effective, this method can be time-consuming and require large volumes of solvent. mdpi.com

MCI Gel Chromatography: MCI gel (such as CHP20P) is a macroporous styrene-divinylbenzene copolymer resin used as a stationary phase in reversed-phase chromatography. researchgate.netmdpi.com This material is hydrophobic and is particularly effective for separating polar compounds from more complex extracts, like the n-butanol fraction obtained during initial partitioning. researchgate.netmdpi.com The separation mechanism is based on hydrophobic interactions, where non-polar compounds are retained more strongly. Elution is typically performed with a gradient of decreasing polarity, such as methanol and water, starting with a high water concentration. researchgate.netmdpi.com

Table 2: Comparison of Column Chromatography Techniques for this compound Isolation

| Feature | Silica Gel Chromatography | MCI Gel Chromatography |

|---|---|---|

| Principle | Normal-Phase Adsorption | Reversed-Phase Adsorption |

| Stationary Phase | Polar (Silica Gel) | Non-polar/Hydrophobic (Polystyrene Resin) |

| Typical Application | Fractionation of less polar extracts (e.g., Ethyl Acetate fraction) | Purification of more polar extracts (e.g., n-Butanol fraction) |

| Typical Eluents | Gradient of increasing polarity (e.g., Petroleum Ether-EtOAc) | Gradient of decreasing polarity (e.g., Water-Methanol) |

Semi-preparative High-Performance Liquid Chromatography (HPLC)

Following initial purification by column chromatography, fractions containing this compound are often subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification. mdpi.com Preparative LC is a technique designed to isolate, purify, and collect compounds, differing from analytical HPLC, which is used for identification and quantification. welch-us.comthermofisher.com

Semi-preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads (typically in the milligram range). technosaurus.co.jp This high-resolution technique is crucial for separating structurally similar compounds and achieving high levels of purity (often exceeding 95%). welch-us.comresearchgate.net An analytical HPLC method is typically developed first to optimize the separation conditions (e.g., mobile phase composition, flow rate) before being scaled up to a semi-preparative level. technosaurus.co.jplcms.cz A developed HPLC method has been successfully used for the quantitative determination of this compound and four other major flavonoids in various samples of S. tonkinensis. cjnmcpu.com

Table 3: Key Features of Semi-preparative HPLC in Compound Isolation

| Parameter | Description |

|---|---|

| Objective | Isolate and purify compounds in milligram quantities for further research. |

| Purity | Achieves high purity levels, often >95%. researchgate.net |

| Scale-Up | Methods are scaled up from established analytical HPLC conditions. technosaurus.co.jp |

| Application | Final purification step after initial cleanup by column chromatography. mdpi.com |

| Efficiency | Offers higher resolution and faster separation compared to traditional column chromatography. welch-us.com |

Crystallization and Isolation of Pure Compound

Crystallization is the final and critical step in the isolation process, designed to obtain the target compound in a solid, highly purified, crystalline form. 222.198.130 After the fractions containing this compound have been purified to a high degree by techniques like semi-preparative HPLC, the solvent is evaporated. The resulting residue is then dissolved in a minimal amount of a suitable solvent or solvent mixture.

By slowly cooling the solution, allowing for slow evaporation of the solvent, or by adding a non-solvent, the solubility of the compound is decreased, promoting the formation of crystals. This process effectively removes trace impurities, which remain dissolved in the solvent (mother liquor). The resulting solid, such as the white, needle-like crystals reported for some related purified natural products, represents the pure isolated compound. jppres.com

Structural Elucidation and Comprehensive Characterization of Sophoranochromene

Chiral Properties and Stereochemical Assignments

Advanced Spectroscopic Methods for Stereochemistry

The definitive assignment of the three-dimensional structure of complex natural products like Sophoranochromene relies on a suite of advanced spectroscopic techniques. While 1D and 2D NMR experiments like COSY, HSQC, and HMBC are invaluable for establishing the planar structure and carbon skeleton, methods that probe the spatial arrangement of atoms are essential for elucidating stereochemistry. For flavonoids isolated from sources such as Sophora tonkinensis, where this compound is a known constituent, these methods are critical for confirming the structure of known compounds and characterizing new ones. cjnmcpu.comresearchgate.netnih.gov

The determination of stereochemistry is typically approached in two parts: establishing the relative configuration of stereocenters and then assigning the absolute configuration of the entire molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy

Nuclear Overhauser Effect Spectroscopy (NOESY), and its rotating-frame equivalent ROESY, are powerful 2D NMR techniques for determining the relative stereochemistry of a molecule. researchgate.net These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. By observing these NOE correlations, the relative orientation of substituents on a ring system can be deduced. For example, in the structural elucidation of flavonoids structurally related to this compound, NOESY correlations are key. The observation of a NOESY correlation between H-1'' and H-3-5'' on a side chain was used to suggest a trans orientation for the H-1'' and H-2'' protons. cjnmcpu.com

| Interacting Protons | Technique | Inferred Stereochemical Relationship | Reference |

| H-1'' / H-5'' | NOESY | trans relationship between H-1'' and H-2'' | cjnmcpu.com |

This interactive table summarizes key NOE correlations used in determining the relative stereochemistry of flavonoids related to this compound.

Chiroptical Methods: ECD Spectroscopy

While NMR methods can define relative stereochemistry, chiroptical techniques are required to determine the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy is a primary method used for this purpose. griffith.edu.au ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is a sensitive fingerprint of its absolute stereochemistry.

In modern natural product chemistry, the experimental ECD spectrum of a compound is often compared with theoretical spectra generated using quantum chemical calculations. Time-dependent density functional theory (TDDFT) is the most common method for these calculations. semanticscholar.org For flavonoids isolated from Sophora tonkinensis, researchers determined the absolute configurations by comparing the experimental ECD spectra with the TDDFT-calculated spectra for possible stereoisomers. cjnmcpu.comcjnmcpu.com A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. semanticscholar.org The resolution of racemic mixtures by chiral HPLC coupled with a circular dichroism detector (LC-CD) also provides a powerful tool for online stereochemical analysis. cjnmcpu.com

As an illustrative example, the ECD data for Sophotonin A, a flavanone (B1672756) with a core structure similar to this compound, is presented below. The distinct positive and negative Cotton effects are characteristic of its specific absolute configuration.

| Compound | Solvent | ECD Data (λ_max in nm (Δε)) | Reference |

| Sophotonin A | Methanol (B129727) | 305 (–5.66), 335 (+2.61) | cjnmcpu.com |

This interactive table presents the experimental Electronic Circular Dichroism (ECD) data for a flavonoid closely related to this compound, showcasing the type of data used to determine absolute configuration.

The combination of 2D NMR techniques like NOESY to fix the relative stereochemistry and chiroptical methods like ECD coupled with theoretical calculations provides a robust and reliable strategy for the complete structural and stereochemical elucidation of complex flavonoids such as this compound. cjnmcpu.comresearchgate.netcjnmcpu.com

Biosynthesis of Sophoranochromene

Proposed Biosynthetic Pathways of Prenylated Flavonoids

The biosynthesis of sophoranochromene is rooted in the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. nih.gov This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce 4-coumaroyl-CoA. This molecule then serves as a key precursor for the flavonoid backbone.

The formation of the flavonoid skeleton is initiated by the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin (B18129) chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone (B1672756) naringenin, a central intermediate in flavonoid biosynthesis. nih.gov

The crucial step in the formation of this compound and other prenylated flavonoids is the attachment of one or more isoprenoid moieties, a process known as prenylation. This reaction is catalyzed by a class of enzymes called prenyltransferases (PTs). nih.gov These enzymes utilize prenyl donors, most commonly dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathways. The prenylation of the flavonoid scaffold significantly increases its lipophilicity and can enhance its biological activity. nih.gov

While the precise biosynthetic route to this compound has not been fully elucidated, it is proposed to proceed from a prenylated flavanone precursor. The formation of the chromene ring is believed to occur through an intramolecular cyclization of a prenyl group with an adjacent hydroxyl group on the flavonoid A-ring. This type of reaction can be catalyzed by specific enzymes, potentially from the cytochrome P450 family, although the exact enzyme responsible for this transformation in Sophora flavescens has yet to be definitively identified.

Identification of Key Enzymatic Steps

Several key enzymes have been identified as being crucial for the biosynthesis of this compound and related prenylated flavonoids in Sophora flavescens. These enzymes catalyze the major steps in the biosynthetic pathway, from the formation of the flavonoid core to the final prenylation and cyclization reactions.

Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to 4-coumaroyl-CoA |

| Chalcone synthase | CHS | Synthesizes the chalcone backbone |

| Chalcone isomerase | CHI | Cyclizes chalcone to a flavanone |

In Sophora flavescens, several prenyltransferase genes have been isolated and characterized, each exhibiting specificity for different flavonoid substrates and prenylation positions. For instance, SfN8DT-1 is a naringenin 8-dimethylallyltransferase, while other identified prenyltransferases show specificity for isoflavones or chalcones. The specific prenyltransferase responsible for the prenylation of the this compound precursor is yet to be conclusively identified.

Genetic Aspects and Gene Expression in Biosynthesis

The biosynthesis of this compound is under tight genetic control, with the expression of the relevant biosynthetic genes being regulated in a tissue-specific and developmentally-dependent manner. Transcriptome and metabolome analyses of Sophora flavescens have revealed that the genes encoding the enzymes of the flavonoid and isoprenoid pathways are highly expressed in the roots, which is consistent with the accumulation of prenylated flavonoids in this organ. nih.gov

Studies have identified several transcription factor families, such as the basic helix-loop-helix (bHLH) and MYB families, that play a significant role in regulating the expression of flavonoid biosynthetic genes in Sophora flavescens. These transcription factors can act as master switches, coordinating the expression of multiple genes in the pathway in response to developmental cues and environmental stimuli.

Co-expression analyses have shown that the expression levels of genes encoding enzymes like chalcone synthase and chalcone isomerase are highly correlated with the accumulation of flavonoids in Sophora flavescens. nih.gov Furthermore, the expression of specific prenyltransferase genes has been linked to the production of particular classes of prenylated flavonoids, suggesting a sophisticated regulatory network that controls the diversity of these compounds.

Metabolic Flux Analysis in Producing Organisms

Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through a metabolic network, providing insights into the efficiency of biosynthetic pathways and identifying potential bottlenecks. While no specific metabolic flux analysis studies have been published for this compound biosynthesis in Sophora flavescens, the principles of MFA can be applied to understand and potentially engineer the production of this compound.

In the context of this compound biosynthesis, MFA could be used to determine the distribution of carbon flux between the primary metabolic pathways that provide the precursors (phenylalanine and malonyl-CoA) and the secondary metabolic pathway leading to the final product. By using isotopically labeled substrates, such as ¹³C-glucose, it would be possible to trace the flow of carbon atoms through the network and quantify the flux through each enzymatic reaction.

Chemical Synthesis and Structural Modifications of Sophoranochromene

Total Synthesis Approaches to Sophoranochromene

The complete synthesis of this compound from basic starting materials allows for the production of the compound without reliance on natural sources and provides a platform for creating structurally diverse analogues.

Retrosynthetic analysis is a problem-solving technique for designing a synthesis. It involves breaking down the target molecule into simpler, commercially available starting materials. youtube.comnsf.govtgc.ac.in For a complex molecule like this compound, this analysis is crucial. The core structure of this compound is a chromene ring fused with a flavonoid-like system.

A plausible retrosynthetic strategy for this compound would involve disconnecting the molecule at key bonds to reveal simpler precursors. The chromene ring, for instance, could be formed through a cyclization reaction. The flavonoid-like portion can be constructed through well-established methods for flavonoid synthesis.

Key reaction steps in a potential total synthesis could include:

Formation of the Chromene Ring: This could be achieved via reactions like an intramolecular Heck reaction or a cyclization involving a phenol (B47542) and an unsaturated aldehyde or ketone. wikipedia.org

Construction of the Flavonoid Core: Classic methods for flavonoid synthesis, such as the Allan-Robinson reaction or the Auwers synthesis, could be adapted. These typically involve the reaction of a substituted acetophenone (B1666503) with a benzaldehyde (B42025) derivative.

Introduction of Prenyl Groups: The characteristic prenyl groups on this compound could be introduced at various stages of the synthesis using prenylating agents like prenyl bromide in the presence of a suitable base.

This compound possesses stereocenters, making stereoselective synthesis a critical consideration to obtain the desired enantiomerically pure compound. chemistrydocs.comegrassbcollege.ac.inlibguides.com Chirality can be introduced through several methods:

Use of Chiral Starting Materials: The synthesis can begin with a chiral, non-racemic starting material that already contains one or more of the required stereocenters. wikipedia.org

Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. rsc.org For example, an asymmetric aldol (B89426) reaction could be used to set a key stereocenter in the flavonoid portion.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

A successful stereoselective synthesis would yield a single enantiomer of this compound, which is crucial for studying its specific biological activities, as different enantiomers can have different pharmacological effects.

Semisynthesis and Derivatization Strategies

Semisynthesis, which involves the chemical modification of a naturally isolated compound, is a common approach to produce derivatives of complex natural products like this compound. science.govscience.gov This strategy is often more efficient than total synthesis when the natural product is readily available.

Starting with this compound isolated from natural sources, various derivatives can be synthesized to explore structure-activity relationships. researchgate.net Common derivatization reactions include:

Alkylation and Acylation: The hydroxyl groups of this compound can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's lipophilicity and, consequently, its biological activity.

Halogenation: Introducing halogen atoms at specific positions on the aromatic rings can significantly impact the electronic properties and biological activity of the molecule.

Glycosylation: Attaching sugar moieties to the hydroxyl groups can enhance water solubility and alter the pharmacokinetic profile of the compound.

A study on isoflavone (B191592) derivatives showed that hydroxylated and brominated derivatives were more potent than their natural precursors. researchgate.net This highlights the potential of derivatization to improve the biological properties of this compound.

The functional groups of this compound, such as hydroxyl and methoxy (B1213986) groups, are key targets for modification to enhance its properties. byjus.comsaskoer.ca The strategic modification of these groups can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

| Original Functional Group | Modification | Potential Effect |

| Hydroxyl (-OH) | Methylation (-OCH3) | Increased lipophilicity, altered hydrogen bonding |

| Hydroxyl (-OH) | Acetylation (-OCOCH3) | Increased lipophilicity, prodrug potential |

| Aromatic C-H | Bromination (-Br) | Altered electronic properties, potential for enhanced activity |

These modifications are guided by an understanding of the structure-activity relationships of flavonoids and related compounds.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues involve making more significant structural changes to the molecule than simple derivatization. This can include altering the core scaffold or introducing entirely new functional groups. researchgate.net

The goal of designing analogues is to create novel compounds with potentially superior properties to the parent compound. This could involve:

Simplifying the Structure: Creating simpler analogues that are easier to synthesize while retaining the key pharmacophoric features.

Altering the Ring System: Replacing the chromene or flavonoid ring system with other heterocyclic systems to explore new chemical space.

Introducing Bioisosteres: Replacing certain functional groups with bioisosteres, which are substituents with similar physical or chemical properties, to improve the compound's metabolic stability or binding affinity.

The synthesis of these analogues would typically follow a total synthesis route, allowing for maximum flexibility in structural design. The biological evaluation of these analogues can provide valuable insights into the key structural features required for the desired activity and can lead to the discovery of new therapeutic agents.

Biological Activities and Mechanistic Investigations of Sophoranochromene

In Vitro Studies on Cellular Models

Sophoranochromene has demonstrated notable anti-inflammatory potential by inhibiting the production of nitric oxide (NO), a key signaling molecule and mediator in the inflammatory process. In studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for inflammation research, this compound effectively suppressed NO synthesis.

Bioactivity-guided fractionation of extracts from the roots of Sophora tonkinensis identified this compound as one of the active constituents responsible for this inhibitory effect. researchgate.netmdpi.com Research indicates that this compound's inhibition of NO production is dose-dependent. way2drug.com One study quantified this inhibitory activity, reporting a half-maximal inhibitory concentration (IC50) value of 13.6 µM for this compound against NO production in LPS-activated RAW 264.7 cells. semanticscholar.org This potent activity highlights its potential as a lead compound for the development of anti-inflammatory agents. researchgate.netresearchgate.net

In Vivo Animal Model Studies

The therapeutic potential of this compound, primarily as a constituent of extracts from various Sophora species, has been explored in several preclinical animal models. These studies provide initial evidence for its pharmacological effects, particularly in the areas of inflammation and metabolic disorders.

Anti-inflammatory Effects in Relevant Animal Models

While direct in vivo studies using isolated this compound are not extensively documented in the available literature, the anti-inflammatory properties of flavonoid-rich extracts containing this compound have been demonstrated in various animal models of inflammation.

The roots of Sophora flavescens have a history of use in traditional Chinese medicine for treating inflammatory conditions. nih.gov Scientific investigations into an alkaloid-free prenylated flavonoid-enriched fraction (PFS) from Sophora flavescens, which contains this compound, have substantiated these traditional uses. In a study using an adjuvant-induced arthritis model in rats, a standard model for chronic inflammation, oral administration of PFS was found to significantly inhibit the arthritic inflammation. nih.gov This suggests that the flavonoid components of the plant are major contributors to its anti-inflammatory action.

Further studies on the residues of Sophora flavescens after water extraction (which are rich in flavonoids) have also shown significant in vivo anti-inflammatory activity. nih.gov In models of acute inflammation, such as xylene-induced ear edema and carrageenan-induced hind paw edema in mice, these flavonoid-rich extracts effectively reduced swelling. nih.gov They also decreased acetic acid-induced peritoneal permeability, another hallmark of the inflammatory response. nih.gov The mechanism for these effects was linked to the reduced production of prostaglandin (B15479496) E2 (PGE2) in the inflamed tissues. nih.gov

Commonly used animal models for evaluating anti-inflammatory potential include rats and mice, with inflammation induced by agents like carrageenan, xylene, or acetic acid to mimic different aspects of the inflammatory cascade. innovareacademics.inscielo.br The selection of the animal model is crucial and depends on factors like the specific aspect of inflammation being studied and its relevance to human pathophysiology. eupati.eu

Table 1: In Vivo Anti-inflammatory Studies of Sophora Extracts Containing this compound

| Extract/Fraction | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Prenylated flavonoid-enriched fraction (PFS) | Adjuvant-induced arthritis in rats | Strongly inhibited arthritic inflammation when administered orally. | nih.gov |

| Ethyl acetate (B1210297) extracts of residues of S. flavescens (RSF) | Xylene-induced ear edema in mice | Significantly inhibited edema formation. | nih.gov |

| Ethyl acetate extracts of residues of S. flavescens (RSF) | Carrageenan-induced hind paw edema in mice | Significantly inhibited paw edema. | nih.gov |

Exploration of Other Pharmacological Effects in Animal Models (e.g., antidiabetic activity of Sophora extracts where this compound is a constituent)

The pharmacological investigation of this compound extends to other areas, most notably its potential role in managing diabetes. This compound is a known constituent of flavonoid-rich extracts from Sophora flavescens and Sophora tonkinensis that have demonstrated significant antidiabetic effects in various animal models. nih.govscience.govnih.gov

Similarly, a flavonoid-rich extract from Sophora tonkinensis (ST-EtOAc), which was confirmed to contain this compound, was evaluated in KK-Ay mice, a spontaneous model of type 2 diabetes. nih.govscience.gov Oral administration of the extract significantly improved insulin (B600854) sensitivity, reduced hyperglycemia, and lowered insulin levels. nih.gov The underlying mechanism was linked to the activation of the AMPK pathway, which in turn enhances the translocation of GLUT4, a key glucose transporter, thereby improving glucose uptake. nih.gov

These findings collectively suggest that extracts containing this compound have promising antidiabetic activity, although the specific contribution of this compound to these effects requires further investigation with the pure compound.

Table 2: In Vivo Antidiabetic Studies of Sophora Extracts Containing this compound

| Extract | Animal Model | Key Findings | Putative Mechanism | Reference |

|---|---|---|---|---|

| Sophora flavescens EtOAc extract (SFE) | High-fat diet and streptozotocin-induced T2DM rats | Decreased fasting blood glucose, improved lipid profile. | Regulation of host-microbial metabolic axis; modulation of IRS/PI3K/Akt and IKK/NF-κB/TNF pathways. | nih.govtmrjournals.comtmrjournals.com |

| Sophora flavescens EtOAc extract (SFE) | KK-Ay mice | Inhibited the development of T2DM. | Not fully elucidated in this specific study, but flavonoids from the extract stimulated GLUT4 translocation via the AMPK pathway in other studies. | tmrjournals.comresearchgate.net |

Target Identification and Interaction Studies

To elucidate the molecular mechanisms underlying the observed biological activities of this compound, computational and experimental studies have been employed to identify potential protein targets and analyze the nature of their interactions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. researchgate.net This method has been applied to this compound to explore its potential targets.

In the context of its anti-inflammatory effects, molecular docking studies have been performed. For instance, research on non-alkaloid components from Sophora flavescens used molecular docking to speculate that certain compounds may exert anti-inflammatory effects by binding to key enzymes in the inflammatory pathway, such as MAPKAP kinase 2. researchgate.net While this specific study focused on other flavanones, similar computational approaches have been suggested for this compound. researchgate.net

Furthermore, molecular docking has been utilized in virtual screening efforts to identify potential enzyme inhibitors from Sophora flavescens. science.gov These computational methods calculate the binding affinity and investigate possible binding patterns between ligands like this compound and various protein targets. science.gov Molecular dynamics simulations, which provide a view of the dynamic evolution of the ligand-protein complex over time, can further refine the docked poses and validate the stability of the predicted interactions. researchgate.net

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions details the specific molecular forces that stabilize the binding of a ligand to its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for molecular recognition and biological function. tainstruments.combiorxiv.org

Through molecular docking simulations, the specific interactions between this compound and the amino acid residues within the binding pocket of a target protein can be visualized. For example, in a study investigating potential anti-tobacco mosaic virus agents, molecular docking was used to assess the binding between various compounds and the virus's coat protein. researchgate.net Such analyses reveal which parts of the this compound molecule are critical for binding and which amino acids of the target protein are involved.

The stability and strength of these interactions can be quantified by binding energy calculations derived from docking scores. researchgate.net Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can experimentally validate these computational predictions and provide quantitative data on binding affinity (Kd), kinetics (kon, koff), and the thermodynamics of the interaction (ΔH, ΔS). embl-hamburg.de While specific experimental binding data for this compound with its putative targets are not widely published, the computational findings provide a strong foundation for future experimental validation and a deeper understanding of its mechanism of action at the molecular level.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Prostaglandin E2 |

| Streptozotocin |

| Trifolirhizin |

| Quercetin (B1663063) |

| Maackiain |

Structure Activity Relationship Sar Studies of Sophoranochromene and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of flavonoids is intimately linked to their structural characteristics, including the substitution pattern of hydroxyl groups, the presence of a C2-C3 double bond in the C-ring, and the nature and position of lipophilic moieties such as prenyl groups. nih.gov For sophoranochromene, its anti-inflammatory activity can be rationalized by analyzing its key structural components in the context of known SAR for anti-inflammatory flavonoids. cambridge.org

The core structure of this compound, a pterocarpan, is a key determinant of its activity. The presence and orientation of hydroxyl and methoxy (B1213986) groups on the aromatic rings significantly influence its interaction with biological targets. For instance, in many flavonoids, hydroxyl groups at specific positions are critical for antioxidant and anti-inflammatory effects, often through hydrogen bonding interactions with enzyme active sites or by scavenging reactive oxygen species. nih.gov

The prenyl group attached to the chromene moiety is a critical pharmacophoric feature. Prenylation generally increases the lipophilicity of flavonoids, which can enhance their affinity for cell membranes and interaction with hydrophobic pockets of enzymes or receptors. researchgate.netcapes.gov.brtandfonline.com The position and type of the prenyl group (e.g., prenyl vs. lavandulyl) can significantly impact the potency and selectivity of the biological activity. worldscientific.com Studies on other prenylated flavonoids have shown that the presence of a prenyl group at certain positions can dramatically increase anti-inflammatory and other biological activities. researchgate.nettandfonline.com

Table 1: Inferred Key Pharmacophoric Features of this compound for Biological Activity

| Structural Feature | Inferred Contribution to Biological Activity |

| Pterocarpan Skeleton | Provides the fundamental scaffold for interaction with biological targets. The specific stereochemistry of the chiral centers is likely crucial for defining the three-dimensional shape and biological recognition. |

| Chromene Ring | The pyran ring fused to the benzene (B151609) ring contributes to the overall rigidity and electronic properties of the molecule. |

| Hydroxyl Group(s) | Likely act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active sites of target enzymes (e.g., cyclooxygenases, lipoxygenases). nih.govcambridge.org May also contribute to antioxidant activity by scavenging free radicals. |

| Methoxy Group(s) | Can influence the electronic properties and metabolic stability of the molecule. The position of the methoxy group can modulate the acidity of adjacent hydroxyl groups and affect binding affinity. |

| Prenyl Group | Increases lipophilicity, potentially enhancing cell membrane permeability and interaction with hydrophobic regions of biological targets. researchgate.netcapes.gov.brtandfonline.com The specific location of the prenyl group is critical for optimal binding and can influence selectivity. worldscientific.com |

Quantitative Structure-Activity Relationships (QSAR) Modeling

For flavonoids, QSAR studies have often highlighted the importance of several types of molecular descriptors in predicting their anti-inflammatory and other biological activities:

Topological Descriptors: These describe the connectivity of atoms in a molecule and can relate to its size and shape.

Electronic Descriptors: These include parameters like partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding electrostatic interactions and reactivity.

Hydrophobic Descriptors: Typically represented by the partition coefficient (logP), these descriptors are important for membrane permeability and hydrophobic interactions with target proteins.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule and are important for fitting into a binding site.

A hypothetical QSAR model for a series of this compound analogues could take the general form:

log(1/IC₅₀) = alogP + bE(LUMO) + cMR + d***

Where:

IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

E(LUMO) is the energy of the lowest unoccupied molecular orbital (related to electron-accepting ability).

MR is the molar refractivity (related to the volume of the molecule and its polarizability).

a, b, c are coefficients determined from regression analysis, and d is a constant.

Table 2: Representative QSAR Findings for Flavonoids and Their Potential Relevance to this compound

| QSAR Finding for Flavonoids | Potential Relevance to this compound Analogues | Supporting Evidence from Related Compounds |

| Increased lipophilicity (logP) often correlates with enhanced anti-inflammatory activity. | Modifications to the this compound structure that increase its lipophilicity, such as the addition of more alkyl groups or modification of the prenyl chain, could lead to increased activity. | Prenylated flavonoids generally show higher activity than their non-prenylated counterparts. researchgate.netcapes.gov.brtandfonline.com |

| The presence of electron-donating groups (e.g., -OH, -OCH₃) at specific positions on the aromatic rings is important for activity. | The position and number of hydroxyl and methoxy groups on the this compound skeleton are likely critical for its anti-inflammatory effects. | SAR studies on luteolin (B72000) and its glycosides show the importance of the ortho-dihydroxy group on the B-ring for anti-inflammatory activity. nih.gov |

| Molecular shape and volume are key determinants of binding to enzyme active sites. | The overall three-dimensional structure of this compound and its analogues, influenced by the stereochemistry and the conformation of the prenyl group, will be crucial for fitting into the binding pockets of target enzymes. | 3D-QSAR studies on flavonoids as acetylcholinesterase inhibitors highlight the importance of steric and electrostatic fields. globalresearchonline.net |

Computational Approaches in SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of complex natural products like this compound. These approaches can provide insights into the binding modes of these molecules with their biological targets and help in the design of new, more potent analogues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies could be performed with key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) to understand its binding interactions. The results of such studies can reveal key hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues in the active site of the enzyme, providing a rational basis for its inhibitory activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound analogues could be generated based on a set of active compounds. researchgate.netnih.gov This model would serve as a 3D query for virtual screening of compound libraries to identify new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the this compound-target complex over time. This approach provides a more realistic representation of the binding event than static docking and can reveal important information about the stability of the complex and the role of water molecules in the binding site.

Table 3: Application of Computational Methods in the SAR Analysis of this compound

| Computational Method | Potential Application for this compound | Expected Insights |

| Molecular Docking | Docking of this compound and its analogues into the active sites of inflammatory enzymes (e.g., COX-2, 5-LOX, TNF-α). | Identification of key binding interactions (hydrogen bonds, hydrophobic contacts), prediction of binding affinity, and rationalization of selectivity. |

| Pharmacophore Modeling | Generation of a 3D pharmacophore model based on a series of active prenylated flavonoids. | Definition of the essential structural features required for anti-inflammatory activity, enabling virtual screening for new lead compounds. researchgate.netnih.gov |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | Development of a 3D-QSAR model for a series of this compound analogues with known anti-inflammatory activity. | Generation of contour maps that visualize the regions where steric bulk, positive/negative charge are favorable or unfavorable for activity, guiding the design of more potent analogues. globalresearchonline.net |

| Molecular Dynamics (MD) Simulations | Simulation of the this compound-enzyme complex in a solvated environment. | Assessment of the stability of the ligand-protein complex, identification of conformational changes upon binding, and calculation of binding free energies. |

By integrating these computational approaches with experimental SAR data, a comprehensive understanding of the structural requirements for the biological activity of this compound can be achieved, paving the way for the rational design of novel and more effective therapeutic agents.

Advanced Analytical Methodologies for Sophoranochromene Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Qualitative and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of sophoranochromene. For qualitative purposes, HPLC is used to identify this compound in complex mixtures, such as plant extracts, by comparing its retention time and UV-Vis spectral data against a purified standard. In studies on Sophora tonkinensis, this compound was unambiguously identified using this approach. nih.gov

For quantitative analysis, HPLC with Diode-Array Detection (DAD) is commonly employed. A validated HPLC-DAD method has been successfully used to determine the concentration of this compound alongside other major active flavonoids. nih.gov These methods demonstrate excellent performance, characterized by high linearity, precision, and accuracy. The validation parameters for a typical quantitative HPLC method for this compound are summarized below. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle sizes in the column's stationary phase (< 2 µm), enabling higher resolution, faster analysis times, and reduced solvent consumption. While specific UPLC methods for this compound are not detailed in the reviewed literature, its application would offer significant advantages in throughput and sensitivity for both qualitative screening and precise quantification, particularly in metabolomic studies or high-throughput quality control. rsc.org

Mass Spectrometry (MS) and Tandem MS (MS/MS) Applications for Identification and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which corresponds to its molecular weight. scientificwebjournals.com Electrospray ionization (ESI) is a commonly used "soft" ionization technique that generates molecular ions with minimal fragmentation, allowing for the precise determination of the parent molecule's mass. irb.hr

Tandem Mass Spectrometry (MS/MS) takes this analysis a step further by inducing fragmentation of a selected precursor ion (the molecular ion of this compound) and analyzing the resulting product ions. scientificwebjournals.comresearchgate.net This fragmentation pattern serves as a structural fingerprint, providing detailed information about the molecule's substructures. youtube.com The fragmentation of flavonoids like this compound is well-characterized and often involves specific pathways: nih.gov

Retro-Diels-Alder (RDA) reactions: This process involves the cleavage of the C-ring, providing diagnostic information about the substitution patterns on the A- and B-rings.

Neutral Losses: Common losses include small molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) from methoxy (B1213986) groups. These losses help to confirm the presence of specific functional groups.

By interpreting these fragmentation patterns, researchers can confirm the identity of this compound and distinguish it from its isomers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. hmdb.cascielo.br It provides comprehensive information about the carbon-hydrogen framework of the molecule. A full structural assignment requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): This experiment provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), their relative numbers (from integration), and their connectivity to neighboring protons (through spin-spin coupling). youtube.com

¹³C NMR (Carbon NMR): This provides information on the number and chemical environment of all carbon atoms in the molecule. researchgate.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR Techniques: These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Shows direct correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule. ukm.my

Through the combined interpretation of these NMR spectra, the precise connectivity of every atom in the this compound molecule can be determined, confirming its unique chromene-isoflavanone structure.

Hyphenated Techniques (e.g., LC-DAD-ESI-MS, UPLC-QTOF-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of liquid chromatography with the detection capabilities of one or more spectroscopic methods, are essential for the analysis of this compound in complex samples like herbal medicines. nih.gov

LC-DAD-ESI-MS is a widely used combination. In this setup, the sample is first separated by HPLC. The eluent passes through a Diode-Array Detector (DAD), which provides a UV-Vis spectrum for each peak, and then flows into an Electrospray Ionization (ESI) source coupled to a Mass Spectrometer (MS). This provides retention time, UV data, and mass information from a single injection, making it a powerful tool for the rapid characterization of flavonoids in extracts of Sophora tonkinensis. nih.govmdpi.com

UPLC-QTOF-MS/MS represents a further advancement, combining the high resolution of UPLC with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. QTOF analyzers offer high mass accuracy and resolution, enabling the determination of elemental compositions and more confident identification of unknown compounds. nih.govresearchgate.net This technique is particularly valuable in metabolomics and for the holistic quality evaluation of complex botanical preparations containing this compound. nih.gov

The table below summarizes the key hyphenated techniques and their primary applications in this compound research.

Advanced Spectroscopic Techniques (e.g., Raman, FTIR)

Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy provide information about the functional groups and molecular structure based on how molecules vibrate when interacting with light. While specific studies on this compound are limited, the analysis of related flavonoids provides insight into how these techniques could be applied.

FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. The resulting spectrum shows absorption bands corresponding to specific functional groups. For a flavonoid structure like this compound, FTIR can identify key features such as O-H stretching from hydroxyl groups, C-H stretching of aromatic and aliphatic parts, and C=O stretching of the carbonyl group in the pyrone ring. nih.govnsf.gov The interpretation can be complex, as vibrations from individual groups often mix with ring vibrations, affecting the entire spectrum.

Raman Spectroscopy is a complementary light-scattering technique. When a high-intensity laser interacts with a molecule, it scatters light. Most of this light is at the same frequency (Rayleigh scatter), but a tiny fraction is scattered at a different frequency (Raman scatter), corresponding to the molecule's vibrational modes. For flavonoids, Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton, including the aromatic rings and the C-C bond linking the benzopyrone and phenyl moieties. This makes it a valuable tool for obtaining a unique chemical fingerprint of the core flavonoid structure.

The table below outlines the expected vibrational modes for a flavonoid like this compound that could be detected by these techniques.

Future Perspectives and Research Gaps in Sophoranochromene Studies

Elucidation of Novel Biological Targets and Mechanisms of Action

A primary deficiency in sophoranochromene research is the lack of a clearly defined molecular target or a well-understood mechanism of action. While extracts of Sophora tonkinensis, containing this compound, have shown various biological activities, including anti-inflammatory and antiviral effects, the specific contribution of this compound to these effects and the proteins it directly interacts with are largely unknown. acs.orgresearchgate.net Future research must transition from broad phenotypic screening to precise target identification.

Key research gaps include:

Target Deconvolution: The specific cellular proteins, enzymes, or receptors that bind to this compound have not been identified.

Pathway Analysis: The signaling pathways that are modulated by this compound following target engagement are yet to be mapped.

Structure-Activity Relationship (SAR): The relationship between the chromene and prenyl moieties of the structure and its biological activity is not understood.

Future research should employ a range of modern chemical biology and pharmacological techniques to address these gaps.

| Research Approach | Technology/Method | Expected Outcome |

| Target Identification | Affinity Chromatography-Mass Spectrometry, Activity-Based Protein Profiling (ABPP) | Identification of direct binding partners and potential molecular targets of this compound. |

| Mechanistic Validation | In-vitro enzyme assays, cellular thermal shift assays (CETSA), surface plasmon resonance (SPR) | Validation of target engagement and quantification of binding affinity. |

| Pathway Elucidation | Phosphoproteomics, Kinome profiling | Mapping the downstream signaling cascades affected by this compound treatment. |

Development of Advanced Synthetic Routes and Chemoenzymatic Approaches

Currently, this compound is obtained through extraction from natural sources. researchgate.net There is a notable absence of a reported total synthesis in the scientific literature. science.govjst.go.jp The development of a robust and scalable synthetic route is paramount for advancing research, as it would provide a consistent and pure supply of the compound, enable the creation of derivatives for SAR studies, and reduce reliance on plant sources.

Future research should focus on:

Total Synthesis: Establishing an efficient multi-step total synthesis of this compound.

Chemoenzymatic Synthesis: Integrating enzymatic steps, such as stereoselective cyclizations or prenylations, to improve efficiency and yield.

Analogue Development: Utilizing the synthetic route to generate a library of this compound analogues to probe biological activity.

| Research Approach | Focus Area | Potential Impact |

| Retrosynthetic Analysis | Designing multiple convergent or linear synthetic pathways. | Establishment of the first total synthesis of this compound. |

| Biocatalysis | Using isolated enzymes (e.g., prenyltransferases, cyclases) for key transformations. | Greener, more efficient, and stereoselective synthesis. |

| Medicinal Chemistry | Systematic modification of the flavonoid backbone and prenyl groups. | Generation of probes to understand SAR and develop more potent compounds. |

Comprehensive Delineation of Biosynthetic Pathways and Metabolic Engineering

The precise enzymatic steps that lead to the formation of this compound within Sophora species are not fully elucidated. While the general flavonoid biosynthetic pathway is known, the specific enzymes responsible for the unique cyclization and prenylation that form this compound have not been characterized. science.govnih.gov Understanding this pathway is a prerequisite for its biotechnological production through metabolic engineering. Hypothetical biogenetic pathways for related compounds in Sophora have been proposed, but require experimental validation. researchgate.net

Key research gaps include:

Identification of Pathway Genes: The specific genes encoding enzymes like chalcone (B49325) synthase, chalcone isomerase, and particularly the prenyltransferases and cyclases involved in this compound synthesis are unknown.

Regulatory Networks: The transcriptional regulation of the this compound biosynthetic pathway is not understood.

Future efforts should integrate genomics, transcriptomics, and enzymology to build a complete picture of biosynthesis, which can then be leveraged for metabolic engineering. science.gov

| Research Approach | Technology/Method | Objective |

| Gene Discovery | Transcriptome analysis of Sophora species, gene cloning, and heterologous expression. | To identify and functionally characterize all enzymes in the this compound biosynthetic pathway. |

| Pathway Reconstruction | Expression of identified genes in a microbial host (e.g., E. coli, S. cerevisiae). | De novo production of this compound in a fermentable organism. |

| Yield Optimization | Overexpression of rate-limiting enzymes, blocking of competing pathways. | To enhance the production titer of this compound for potential commercialization. |

Exploration of New Natural Sources and Bioprospecting

This compound has been identified in several plants of the Sophora genus, including Sophora subprostrata and Sophora tonkinensis. researchgate.netvdoc.pub However, the full extent of its distribution in the plant kingdom is likely underexplored. Furthermore, endophytic fungi residing within these plants represent an untapped resource for natural products. researchgate.net Bioprospecting efforts could uncover new, more abundant, or more easily cultivable sources of this compound or novel, structurally related analogues.

Future research directions include:

Screening of Related Genera: Investigating other genera within the Fabaceae family for the presence of this compound.

Endophyte Exploration: Isolating and culturing endophytic fungi from Sophora species and screening their extracts for novel compounds. thieme-connect.com

Chemotype Analysis: Analyzing different populations and chemotypes of known this compound-producing plants to find high-yielding varieties.

| Research Area | Approach | Potential Outcome |

| Phytochemical Screening | High-throughput screening of plant extracts using LC-MS. | Identification of new plant sources of this compound. |

| Fungal Bioprospecting | Culturing and fermentation of endophytic fungi followed by extract analysis. | Discovery of novel this compound analogues with potentially enhanced bioactivity. |

| Agricultural Science | Selective breeding and optimization of cultivation conditions for high-yield Sophora plants. | A sustainable and reliable agricultural source of the compound. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics)

The application of "omics" technologies to this compound research has been limited, primarily confined to the use of liquid chromatography-mass spectrometry (LC-MS) for its identification and quantification in plant extracts. researchgate.netscience.govscience.gov A significant opportunity exists to apply integrated omics approaches to gain a systems-level understanding of its biological effects.

Future research should leverage:

Proteomics: To identify global changes in protein expression and post-translational modifications in cells treated with this compound, offering clues to its mechanism of action.

Metabolomics: To profile the metabolic perturbations induced by this compound, revealing its impact on cellular metabolism and identifying potential biomarkers of its activity. cjnmcpu.com

Integrated Multi-Omics Analysis: To combine proteomic and metabolomic data to construct comprehensive interaction networks and elucidate the compound's functional pathways. mdpi-res.comscience.gov

| Omics Technology | Application in this compound Research | Research Question Addressed |

| Proteomics | Quantitative analysis of the proteome of treated vs. untreated cells. | Which proteins and pathways are significantly altered by this compound? |

| Metabolomics | Untargeted profiling of intracellular and extracellular metabolites. | How does this compound affect the metabolic state of a cell? |

| Transcriptomics | RNA-Seq analysis to measure changes in gene expression. | Which genes are up- or down-regulated in response to this compound treatment? |

Advanced Mechanistic Studies using CRISPR/Cas9 and RNA Interference

Modern gene-editing tools offer powerful methods for validating the biological targets and mechanisms of small molecules. Currently, no published studies have utilized CRISPR/Cas9 or RNA interference (RNAi) in the context of this compound research. This represents a major gap in applying cutting-edge techniques to validate hypotheses generated from other approaches. Once putative targets are identified, these technologies will be indispensable for confirming their role in the compound's activity.

Future applications include:

Target Validation: Using CRISPR/Cas9 to knock out a suspected target gene. If the cell subsequently becomes resistant to this compound, it provides strong evidence that the gene product is the direct target.

Pathway Dissection: Employing RNAi to systematically knock down components of a signaling pathway believed to be modulated by this compound to confirm the mechanism.

CRISPR-based Screening: Performing genome-wide CRISPR screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially uncovering novel targets or resistance mechanisms.

This approach will be critical for moving from correlation to causation in understanding how this compound functions at a molecular level.

Q & A

Q. What are the key structural characteristics of Sophoranochromene, and how do they influence its physicochemical properties?

this compound (IUPAC name: 2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-7-hydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one) has a molecular formula of C₃₀H₃₄O₄ and a molecular weight of 458.6 g/mol. Its structure includes two prenyl (3-methylbut-2-enyl) groups and a chromen-4-one backbone, which contribute to its hydrophobicity and UV absorption properties. These characteristics are critical for solubility studies and spectroscopic identification (e.g., via HPLC-MS). Researchers should prioritize X-ray crystallography or NMR to confirm stereochemistry, as prenyl groups may influence bioactivity .

Q. What ethnobotanical sources are associated with this compound, and how can these inform isolation protocols?

this compound is linked to the herb Sophora tonkinensis (山豆根). To isolate it, researchers should use ethanol or methanol extraction followed by column chromatography with silica gel or Sephadex LH-20. Fractionation guided by TLC or HPLC-UV can optimize yield. Ethnobotanical data suggest focusing on root extracts, as bioactive compounds in Sophora species are often concentrated in this tissue .

Q. What spectroscopic methods are recommended for characterizing this compound, and what pitfalls should be avoided?

Key methods include:

- UV-Vis Spectroscopy : Detect chromen-4-one absorption peaks (~250–300 nm).

- NMR : Assign signals for prenyl groups (δ 1.6–1.8 ppm for methyl protons) and chromenone carbonyl (δ 180–190 ppm for ¹³C).

- HPLC-MS : Use reverse-phase C18 columns with ESI-MS in positive ion mode ([M+H]+ = 459.254). Common pitfalls include misinterpreting overlapping peaks in crowded spectral regions (e.g., aromatic protons). Always cross-validate with high-resolution MS and 2D NMR (e.g., COSY, HMBC) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s mechanism of action in inflammatory pathways?

Use the PICO framework (Population: in vitro macrophages; Intervention: this compound dosing; Comparison: NSAIDs like indomethacin; Outcome: TNF-α/IL-6 suppression). Employ LPS-induced RAW 264.7 cells, measure cytokine levels via ELISA, and validate results with Western blotting for NF-κB pathway proteins. Include dose-response curves (1–100 µM) and negative controls (DMSO vehicle) to address cytotoxicity .

Q. What strategies are effective for resolving contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

Contradictions may arise from assay conditions (e.g., DPPH vs. FRAP assays) or cell-type specificity. To resolve this:

- Conduct parallel experiments in cell-free vs. cellular systems (e.g., HepG2 cells).

- Measure ROS generation (using DCFH-DA) alongside antioxidant enzyme activity (SOD, CAT).

- Apply systematic review methodologies : Pool data from ≥3 independent studies, assess heterogeneity via I² statistics, and perform subgroup analysis by experimental model .

Q. How should researchers optimize synthetic routes for this compound analogs to enhance bioactivity?

Focus on structure-activity relationship (SAR) studies:

- Modify prenyl chain length (e.g., replace with geranyl) to alter lipophilicity.

- Introduce electronegative groups (e.g., -F, -Cl) at C-7 to enhance hydrogen bonding. Use microwave-assisted synthesis to reduce reaction time and improve yield. Validate purity via HPLC-DAD (>95%) and characterize intermediates with FTIR and HRMS .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?

Apply non-linear regression models (e.g., log-logistic or probit analysis) to calculate LD₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data (e.g., chronic toxicity), employ mixed-effects models to account for intra-subject variability. Ensure compliance with ethical guidelines by pre-registering protocols and including blinding in in vivo experiments .

Q. How can computational methods predict this compound’s pharmacokinetic properties, and what are their limitations?

Use molecular docking (AutoDock Vina) to assess binding affinity to targets like COX-2 or CYP450 enzymes. Predict ADME properties via SwissADME or pkCSM, but validate experimentally:

- Solubility : Shake-flask method with HPLC quantification.

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis. Limitations include overestimating bioavailability due to neglecting protein binding .

Data Presentation and Reproducibility

Q. What frameworks ensure rigorous documentation of this compound research for reproducibility?

Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Document all parameters:

Q. How can researchers address batch-to-batch variability in this compound isolates?

Implement quality-by-design (QbD) principles :

- Define critical quality attributes (CQAs: purity, chiral integrity).

- Use DOE (design of experiments) to optimize extraction parameters (e.g., temperature, solvent ratio).

- Apply PCA (principal component analysis) to NMR or LC-MS chromatograms to identify outlier batches.

Cross-validate with cytotoxicity assays (e.g., IC₅₀ consistency in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.